molecular formula C10H11Cl2FO B8031365 1-Butoxy-3,5-dichloro-2-fluorobenzene

1-Butoxy-3,5-dichloro-2-fluorobenzene

Cat. No.: B8031365
M. Wt: 237.09 g/mol
InChI Key: AERMBQUATQENCB-UHFFFAOYSA-N
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Description

1-Butoxy-3,5-dichloro-2-fluorobenzene is an organic compound with the molecular formula C10H11Cl2FO. It is a derivative of benzene, substituted with butoxy, dichloro, and fluoro groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-3,5-dichloro-2-fluorobenzene typically involves the substitution of a benzene ring with butoxy, dichloro, and fluoro groups. One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3,5-dichloro-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-Butoxy-3,5-dichloro-2-fluorobenzene is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-Butoxy-3,5-dichloro-2-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butoxy-3,5-dichloro-2-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

1-butoxy-3,5-dichloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2FO/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMBQUATQENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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